2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a hydroxynaphthalene moiety, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide typically involves the reaction of 7-hydroxynaphthalene-1-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then reacted with methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro group may facilitate binding to target sites, while the hydroxyl and amide groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide
- 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
Comparison:
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group. This modification can affect the compound’s solubility and biological activity.
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide: Contains a cyclohexylmethyl group, which can influence the compound’s steric properties and interactions with molecular targets.
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(17)8-14)12-4-2-3-9-5-6-10(16)7-11(9)12/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGELKENGVUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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